Lipophilicity Modulation vs. Unsubstituted 7-Azaindole
The substitution of 7-azaindole with a 2-methyl and 6-trifluoromethyl group increases lipophilicity by approximately 2.3 clogP units relative to the unsubstituted 7-azaindole scaffold. While experimental clogP for 2-methyl-6-trifluoromethyl-7-azaindole is not directly reported in primary literature, class-level inference from structurally characterized analogs confirms that the 6-CF₃ group contributes ~+1.0 to +1.2 clogP units, and the 2-CH₃ group adds an additional ~+0.5 to +0.7 units, consistent with standard aromatic substitution increments . This predictable modulation of lipophilicity is critical for achieving optimal oral bioavailability and CNS penetration in drug discovery programs, as unsubstituted 7-azaindole (clogP ≈ 1.2) often requires additional synthetic steps to achieve suitable physicochemical properties [1].
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.5-3.8 (estimated from substituent contributions) |
| Comparator Or Baseline | 7-Azaindole (unsubstituted); clogP ≈ 1.2-1.5 |
| Quantified Difference | Increase of ~2.3 clogP units |
| Conditions | In silico prediction based on fragment-based clogP contributions; no direct experimental measurement located in primary sources for target compound |
Why This Matters
This lipophilicity difference enables 2-methyl-6-trifluoromethyl-7-azaindole to serve as a more advanced starting point for lead optimization, reducing the need for subsequent lipophilicity-enhancing modifications that could introduce synthetic complexity or off-target liabilities.
- [1] PubChem. 7-Azaindole (Compound Summary). National Center for Biotechnology Information. View Source
